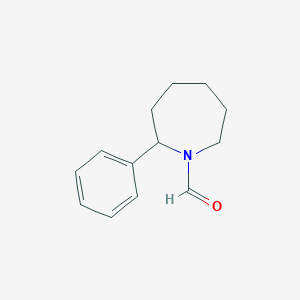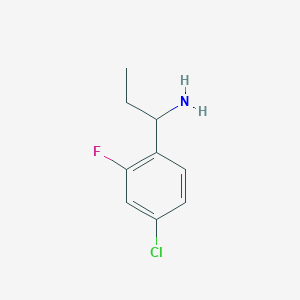![molecular formula C13H11BrFNO2S B8530391 5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8530391.png)
5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide
Descripción general
Descripción
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonamide groups attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the biphenyl structure using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonamidation: Formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent, such as methanesulfonamide, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Coupling: Formation of extended biphenyl structures.
Aplicaciones Científicas De Investigación
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Shares similar halogenation but lacks the sulfonamide group.
2-Bromo-5-fluoro-N-methylbenzamide: Contains similar bromine and fluorine atoms but has a different core structure.
5-Bromo-2-fluoro-4-methylaniline: Similar halogenation pattern but different functional groups.
Uniqueness
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with a sulfonamide group on a biphenyl scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H11BrFNO2S |
|---|---|
Peso molecular |
344.20 g/mol |
Nombre IUPAC |
4-(5-bromo-2-fluorophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-16-19(17,18)11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8,16H,1H3 |
Clave InChI |
WPQMLOGVAAVISH-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

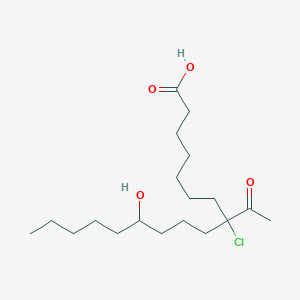
![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)
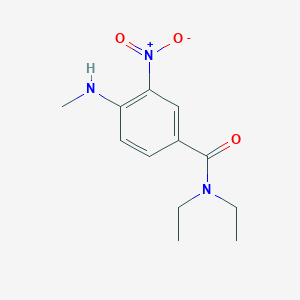
![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
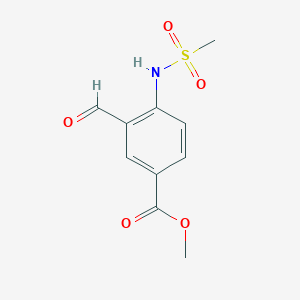
![(2-Chloro-4-nitrophenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B8530346.png)
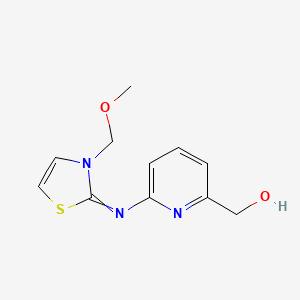
![({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)amine](/img/structure/B8530364.png)
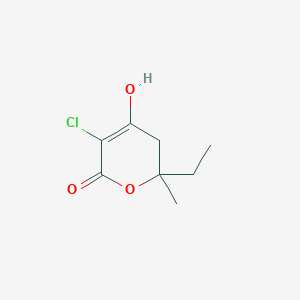
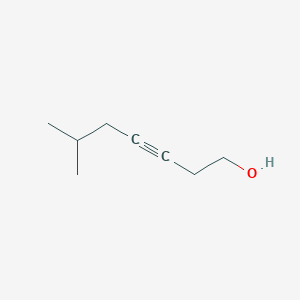
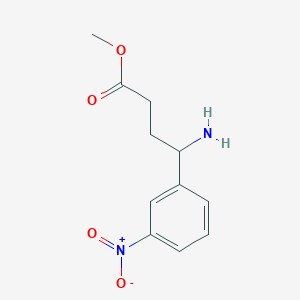
![2-[2-(4-Nitro-2-methylphenylamino)ethoxy]ethanol](/img/structure/B8530384.png)
